molecular formula C14H22N2O3 B140913 1-(3,4,5-Trimethoxybenzyl)piperazine CAS No. 52146-35-7

1-(3,4,5-Trimethoxybenzyl)piperazine

Cat. No. B140913
CAS RN: 52146-35-7
M. Wt: 266.34 g/mol
InChI Key: OVEVYSWOILUFMF-UHFFFAOYSA-N
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Patent
US08916705B2

Procedure details

Synthesized according to General Procedure A: 3,4,5-trimethoxybenzyl chloride (4{16}, 5 g, 23.1 mmol, 1 equiv.), piperazine (11.9 g, 138.5 mmol, 6 equiv.), THF (50.5 mL). Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH) afforded 5{16} (5.59 g, 91%) as a white solid. 1H-NMR (500 MHz, CDCl3): δ 6.46 (s, 2H), 3.75 (s, 6H), 3.72 (s, 3H), 3.30 (s, 2H), 2.78 (t, 4H, J=5.0 Hz), 2.29 (br s, 4H), 1.55 (br s, 1H). 13C-NMR (125 MHz, CDCl3): δ 152.7, 136.4, 133.7, 105.4, 63.6, 60.5, 55.7, 54.2, 45.8.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Name
Quantity
50.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6]Cl.[NH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:13][CH3:14])[C:10]=1[O:11][CH3:12])[CH2:6][N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(CCl)C=C(C1OC)OC
Step Two
Name
Quantity
11.9 g
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
50.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
Purification with flash column chromatography on silica gel (4:1 EtOAc:MeOH)
CUSTOM
Type
CUSTOM
Details
afforded 5{16} (5.59 g, 91%) as a white solid

Outcomes

Product
Name
Type
Smiles
COC=1C=C(CN2CCNCC2)C=C(C1OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.